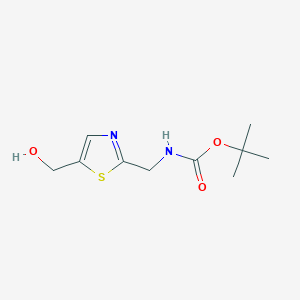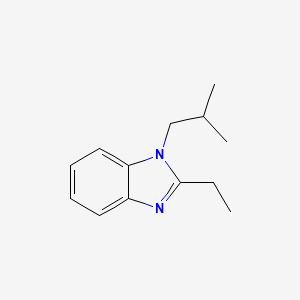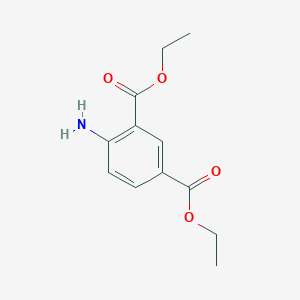
2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : The compound's synthesis involves a range of techniques, including reactions with carboxylic acid hydrazides and esterification processes. Such methods are crucial in the development of various pharmaceutical and chemical products (Lkizler, Demirbas, & Lkizler, 1996).
- Mass Spectral Behavior : The mass spectral behavior of related compounds, such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, has been characterized, which aids in understanding their chemical properties and potential applications (Mallen, Cort, & Cockerill, 1979).
Potential Therapeutic Applications
- Cancer Treatment : Compounds such as 5-Arylamino-2-methyl-4,7-dioxobenzothiazoles, related to the core structure of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole, have shown selective inhibitory activities against cyclin-dependent kinase 4 (CDK4) and potential as cytotoxic agents against human cancer cell lines (Ryu et al., 2000).
- Neuroprotective Effects : Studies have shown that certain aminothiazole compounds exhibit neuroprotective properties, suggesting potential therapeutic applications in diseases such as prion diseases (Gallardo-Godoy et al., 2011).
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : Various derivatives, such as 3-arylamino-5-aryloxymethyl[1,2,4]triazole derivatives, have been synthesized and shown to exhibit antimicrobial activities, highlighting their potential use in treating infections (Demirayak, Benkli, & Güven, 1998).
- Antioxidant Properties : Compounds like 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride have demonstrated potent scavenging of oxygen-derived free radicals, indicating their potential as antioxidants (Bonne et al., 1989).
Pharmaceutical Development and Medicinal Chemistry
- Drug Development : The 2-aminothiazole core, a part of the molecular structure of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole, is an active pharmacophore used in medicinal chemistry for developing drugs with anticancer, antitumor, antidiabetic, and anticonvulsant activity (Das, Sikdar, & Bairagi, 2016).
Wirkmechanismus
Target of Action
Thiazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action of this compound is not well-documented. Thiazole derivatives are known for their diverse biological activities, which can be attributed to the presence of sulfur and nitrogen in the thiazole ring. This allows for various types of reactions, such as donor-acceptor and nucleophilic reactions .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The compound’s polar structure suggests it may have good solubility in polar solvents .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[[5-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-5-8-11-4-7(6-13)16-8/h4,13H,5-6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEMBOMSMMUQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(S1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-N-methyl-N-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2745339.png)
![N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2745340.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2745343.png)
![5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2745344.png)

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2745348.png)

![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2745353.png)


![[Ru(bpm)3][Cl]2, AldrichCPR](/img/structure/B2745356.png)
